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Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers, and the G12C
mutation is particularly prevalent in non-small cell lung cancer. YF135 is a first-in-class,
reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed to specifically induce
the degradation of the KRASG12C mutant protein.[1][2] This document provides detailed
protocols for utilizing YF135 to study KRASG12C degradation and its downstream effects in
cancer cell lines.

YF135 is composed of a ligand that binds to the KRASG12C protein, a linker, and a ligand that
recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation
leads to the ubiquitination of KRASG12C and its subsequent degradation by the proteasome,
thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, and
suppressing cancer cell proliferation.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of YF135 in the KRASG12C-mutant human
lung carcinoma cell lines H358 and H23.

Table 1: Potency of YF135 in H358 and H23 Cells
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Cell Line Parameter Value (pM)

DCso (KRASG12C

H358 ) 3.61[1]
Degradation)

H358 DCso (p-ERK Inhibition) 1.68[1]
DCso (KRASG12C

H23 _ 4.53[1]
Degradation)

H23 DCso (p-ERK Inhibition) 1.44[1]

Table 2: Anti-proliferative Activity of YF135

Cell Line ICs0 (NM)
H358 153.9[1]
H23 243.9[1]

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the KRASG12C signaling pathway and the mechanism of
YF135-induced degradation.
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Caption: KRASG12C signaling pathway.
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Caption: Mechanism of YF135-induced KRASG12C degradation.

Experimental Protocols

The following diagram outlines the general experimental workflow for assessing the activity of
YF135.
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Caption: General experimental workflow.

Cell Culture

This protocol is for the culture of H358 and H23 human lung carcinoma cell lines.
o Materials:

o H358 (ATCC® CRL-5807™) or H23 (ATCC® CRL-5800™) cells

o RPMI-1640 Medium (e.g., ATCC® 30-2001™)

o Fetal Bovine Serum (FBS), heat-inactivated

o Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 pg/mL streptomycin)

o 0.25% (w/v) Trypsin-EDTA solution

o Phosphate-Buffered Saline (PBS), sterile

o Cell culture flasks (T-75)

o 6-well and 96-well tissue culture plates

o Humidified incubator (37°C, 5% COz2)

e Procedure:
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o Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1%
Penicillin-Streptomycin.

o Maintain cells in a T-75 flask in a humidified incubator at 37°C with 5% COa-.

o For subculturing, when cells reach 80-90% confluency, aspirate the medium and wash the
cell monolayer with PBS.

o Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells
detach.

o Neutralize the trypsin with 5-7 mL of complete growth medium and gently pipette to create
a single-cell suspension.

o Centrifuge the cell suspension at 200 x g for 5 minutes.

o Resuspend the cell pellet in fresh complete growth medium and seed into new flasks or
plates for experiments.

Western Blot Analysis for KRASG12C and p-ERK

This protocol is to assess the levels of KRASG12C and phosphorylated ERK following
treatment with YF135.

e Materials:
o Cultured H358 or H23 cells in 6-well plates
o YF135 (dissolved in DMSO)
o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit
o Laemmli sample buffer (4x)
o SDS-PAGE gels

o PVDF membranes
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o Blocking buffer (5% non-fat milk or BSA in TBST)

o Primary antibodies: anti-KRASG12C, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total
ERK1/2, anti-GAPDH or (-actin (loading control)

o HRP-conjugated secondary antibodies

o Enhanced chemiluminescence (ECL) substrate

o Imaging system

Procedure:

[e]

Seed H358 or H23 cells in 6-well plates and allow them to adhere overnight.

o Treat cells with various concentrations of YF135 (e.g., 0-10 uM) for a specified time (e.g.,
24 hours).

o After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

o Determine protein concentration using a BCA assay.

o Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

o Load equal amounts of protein (20-30 pg) onto an SDS-PAGE gel and perform
electrophoresis.

o Transfer proteins to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Wash the membrane again and detect the signal using an ECL substrate and an imaging
system.
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o Quantify band intensities and normalize to the loading control.

Cell Viability (MTT) Assay

This protocol measures the effect of YF135 on cell proliferation.
e Materials:

o Cultured H358 or H23 cells

o YF135 (dissolved in DMSO)

o 96-well tissue culture plates

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o DMSO or solubilization solution
o Microplate reader
e Procedure:

o Seed H358 or H23 cells in a 96-well plate at a density of 5,000-10,000 cells per well and
allow them to attach overnight.

o Treat cells with a range of YF135 concentrations for 72 hours.
o Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Aspirate the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle-treated control and determine the
ICso value.
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Washout and Rescue (Competition) Assays

These assays are to confirm the mechanism of action of YF135.
e Washout Assay (to demonstrate reversibility):
o Treat cells with YF135 (e.g., 3 uM) for 24 hours.

o For the washout groups, remove the YF135-containing medium at different time points
(e.g., 8, 12, 16 hours post-treatment initiation), wash the cells with fresh medium, and then
add fresh medium without YF135 for the remainder of the 24-hour period.

o A control group will remain in YF135-containing medium for the full 24 hours.

o Harvest cell lysates at the 24-hour mark and analyze KRASG12C and p-ERK levels by
Western blot. A rescue of protein levels in the washout groups indicates reversibility.[1]

o Rescue/Competition Assays:

o Proteasome Inhibition: Pre-treat cells with the proteasome inhibitor MG-132 (e.g., 10 uM)
for 1-2 hours before adding YF135. Co-incubate for the desired treatment time. A rescue
of KRASG12C levels in the presence of MG-132 confirms proteasome-dependent
degradation.[1]

o E3 Ligase Competition: Pre-treat cells with a high concentration of the VHL ligand VH-032
(or a similar VHL ligand) for 1-2 hours before adding YF135. Co-incubate for the desired
treatment time. A rescue of KRASG12C levels indicates that YF135 acts through the VHL
E3 ligase.[1]

o KRASG12C Binding Competition: Pre-treat cells with a KRASG12C inhibitor (e.g.,
compound 6d from the original study) for 1-2 hours before adding YF135. A rescue of
KRASG12C levels demonstrates competition for binding to the target protein.[1]

o Analyze all rescue experiments by Western blotting for KRASG12C and p-ERK levels.

Disclaimer
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These protocols are intended as a guide and may require optimization for specific experimental
conditions. Always follow standard laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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